Danthron

Description

Propriétés

IUPAC Name |

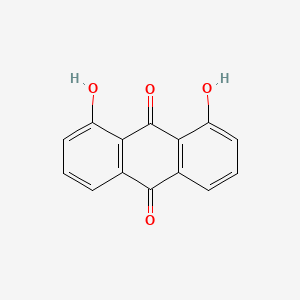

1,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPFLULOKWLNNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020328 | |

| Record name | Danthron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Danthron is an orange crystalline powder. Almost odorless and tasteless. (NTP, 1992), Solid | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dantron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Insoluble in water; slightly soluble in ethanol, diethyl ether; soluble in acetone, acetic acid, alkali, Almost insoluble in water (6.5X10-6 mols/L at 25 °C), in alcohol (1:2000). Moderately soluble in ether (1:500), in chloroform; soluble in 10 parts hot glacial acetic acid. Very slightly soluble in aqueous solutions of alkali hydroxides: about 0.8 g dissolves in 100 ml 0.5N NaOH. | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1) | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red or red-yellow needles or leaves (from alcohol), Orange needles from alcohol, Orange powder or reddish-brown needles | |

CAS No. |

117-10-2 | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danthron [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dantron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | danthron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | danthron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | danthron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Danthron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dantron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANTHRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4XE6IBF3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dantron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

379 °F (NTP, 1992), 193 °C | |

| Record name | DANTHRON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dantron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04816 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,8-Dihydroxyanthraquinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7764 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dantron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Danthron's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danthron (1,8-dihydroxyanthraquinone), a naturally occurring anthraquinone, has demonstrated notable anti-cancer properties across various cancer cell lines. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's therapeutic effects. The core of its action lies in the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the modulation of Bcl-2 family proteins, mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation. Furthermore, this compound incites cell cycle arrest, primarily at the G0/G1 and S/G2/M phases, depending on the cancer cell type. The compound's role in modulating intracellular reactive oxygen species (ROS) is complex and appears to be cell-context dependent. Additionally, in pancreatic cancer, this compound has been shown to inhibit autophagy, a key cellular process, thereby sensitizing cancer cells to conventional chemotherapeutic agents. This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes the implicated signaling pathways to offer a comprehensive resource for the cancer research and drug development community.

Introduction

This compound is a secondary metabolite found in various plants and fungi.[1] Historically used as a laxative, its potential as an anti-cancer agent has garnered significant interest.[2] Preclinical studies have highlighted its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and impede metastatic potential.[1][3] This guide aims to provide a detailed technical overview of the established and putative mechanisms of action of this compound in cancer cells.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. This programmed cell death is predominantly mediated through the intrinsic mitochondrial pathway.

Mitochondrial Pathway Activation

This compound triggers a cascade of events centered on the mitochondria. In SNU-1 human gastric cancer cells, treatment with this compound leads to a disruption of the mitochondrial membrane potential (ΔΨm).[4][5] This depolarization is a critical early event in the apoptotic process.

The integrity of the mitochondrial membrane is regulated by the Bcl-2 family of proteins. This compound treatment has been shown to upregulate the expression of pro-apoptotic proteins such as Bax, Bid, and Bcl-XS, while concurrently downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[6] The increased Bax/Bcl-2 ratio is a key determinant in promoting mitochondrial outer membrane permeabilization (MOMP).[4][6]

Following MOMP, several pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytosol. These include cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G).[4][5]

Caspase Cascade Activation

The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that leads to the activation of caspase-9, the initiator caspase in the intrinsic pathway.[4][5] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3.[4][5] The activation of caspase-3 is a point of no return in the apoptotic cascade, leading to the cleavage of various cellular substrates and the execution of cell death. This compound has been shown to increase the activities of caspase-3 and caspase-9 in SNU-1 cells.[5] Interestingly, caspase-8 activity has also been reported to be elevated, suggesting a potential cross-talk with the extrinsic apoptotic pathway, although this requires further investigation.[5]

Quantitative Analysis of Apoptosis

The pro-apoptotic effects of this compound have been quantified in various cancer cell lines.

| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Apoptotic Effect | Reference |

| SNU-1 | Human Gastric Cancer | 75 | 48 | IC50 value; significant increase in Annexin V-positive cells.[4] | [4] |

| SNU-1 | Human Gastric Cancer | 75 | 3, 6, 12 | Time-dependent increase in Annexin V-positive cells.[4] | [4] |

| MDA-MB-231 | Human Breast Cancer | 50 | 48 | Significant increase in the subG1 (apoptotic) cell population.[7] | [7] |

| HT1080 | Human Fibrosarcoma | 50 | 48 | Significant increase in the subG1 (apoptotic) cell population.[7] | [7] |

Cell Cycle Arrest

This compound exerts cytostatic effects by inducing cell cycle arrest, thereby inhibiting cancer cell proliferation. The specific phase of arrest appears to be dependent on the cancer cell line.

In SNU-1 human gastric cancer cells, this compound treatment leads to an arrest at the G0/G1 phase of the cell cycle.[4] In contrast, in MDA-MB-231 human breast cancer and HT1080 human fibrosarcoma cells, this compound induces an increase in the S/G2/M phase population, suggesting a blockage at these stages.[7][8]

Quantitative Analysis of Cell Cycle Distribution

| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle Distribution | Reference |

| SNU-1 | Human Gastric Cancer | Not specified | Not specified | G0/G1 phase arrest.[4] | [4] |

| MDA-MB-231 | Human Breast Cancer | 25, 50 | 48 | Decrease in G0/G1 phase, increase in S/G2/M phase.[8] | [8] |

| HT1080 | Human Fibrosarcoma | 25, 50 | 48 | Decrease in G0/G1 phase, increase in S/G2/M phase.[8] | [8] |

Modulation of Reactive Oxygen Species (ROS)

The role of reactive oxygen species (ROS) in the anti-cancer mechanism of this compound is a subject of ongoing investigation, with conflicting reports in the literature. Some studies suggest that this compound's pro-apoptotic activity is associated with an increase in intracellular ROS levels.[5][7] This is supported by findings in SNU-1 cells where this compound treatment led to increased ROS production.[5]

Conversely, other research indicates that this compound possesses antioxidant properties, reducing intracellular ROS production.[1][7] In studies involving MDA-MB-231 and HT1080 cells, this compound was found to decrease intracellular ROS levels.[7] This antioxidant activity may contribute to its anti-angiogenic effects.[1] The dichotomous role of this compound in ROS modulation suggests that its effect may be dependent on the specific cancer cell type and the experimental conditions.

Inhibition of Autophagy in Pancreatic Cancer

In the context of pancreatic cancer, this compound has been identified as an inhibitor of autophagy.[1] Autophagy is a cellular self-degradation process that can promote cancer cell survival under stress conditions, and its inhibition is being explored as a therapeutic strategy. This compound has been shown to prevent autophagy in pancreatic cancer cells, and this inhibition enhances the cytotoxic effects of the chemotherapeutic drug doxorubicin.[1] This suggests that this compound could be used as a chemosensitizer in pancreatic cancer treatment. The precise signaling pathway through which this compound inhibits autophagy is yet to be fully elucidated.

Signaling Pathways

Apoptosis Signaling Pathway

The induction of apoptosis by this compound primarily involves the intrinsic mitochondrial pathway. The following diagram illustrates the key steps in this process.

MAPK and PI3K/Akt Signaling Pathways

The direct effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways have not been extensively characterized. These pathways are crucial regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer. Given that this compound induces apoptosis and cell cycle arrest, it is plausible that it may modulate these key signaling cascades. However, further research is required to elucidate the specific interactions of this compound with the MAPK and PI3K/Akt pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells.

-

Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Fixation: Harvest this compound-treated cells and fix them in cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA.

-

PI Staining: Stain the cells with propidium iodide solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.

Western Blotting for Apoptosis-Related Proteins

This protocol detects the expression levels of key proteins in the apoptotic pathway.

-

Protein Extraction: Lyse this compound-treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Intracellular ROS Detection (DCFH-DA Assay)

This protocol measures the levels of intracellular reactive oxygen species.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion and Future Directions

This compound exhibits significant anti-cancer activity through the induction of apoptosis and cell cycle arrest in a variety of cancer cell lines. Its ability to inhibit autophagy in pancreatic cancer highlights its potential as a chemosensitizing agent. The complex role of this compound in ROS modulation warrants further investigation to delineate its context-dependent effects.

Future research should focus on several key areas. A more comprehensive analysis of this compound's impact on the MAPK and PI3K/Akt signaling pathways is crucial to fully understand the upstream regulation of its pro-apoptotic and cell cycle inhibitory effects. Elucidating the precise molecular mechanism of autophagy inhibition in pancreatic cancer could open new therapeutic avenues. Furthermore, in vivo studies are necessary to validate the preclinical efficacy of this compound and to assess its pharmacokinetic and pharmacodynamic properties, paving the way for potential clinical translation. This technical guide provides a solid foundation for these future investigations into the therapeutic potential of this compound in oncology.

References

- 1. This compound suppresses autophagy and sensitizes pancreatic cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of ERK and JNK pathways in IFN-γ-induced B7-DC expression on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy in pancreatic cancer pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Therapeutic Targeting of Autophagy in Pancreatic Ductal Adenocarcinoma [frontiersin.org]

Danthron as an AMPK Activator: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danthron (1,8-dihydroxyanthraquinone), a naturally occurring anthraquinone found in rhubarb, has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] In vitro and in vivo studies have demonstrated its significant effects on both glucose and lipid metabolism, suggesting its potential as a therapeutic agent for metabolic diseases such as obesity, type 2 diabetes, and metabolic-associated fatty liver disease (MAFLD).[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's action as an AMPK activator. It aims to serve as a detailed resource for researchers and professionals in the field of metabolic research and drug development.

Core Mechanism of Action

This compound exerts its metabolic regulatory effects through a multi-faceted signaling network. The primary mechanism is the activation of AMPK, which subsequently modulates downstream pathways involved in lipid and glucose metabolism.[1][2] Additionally, this compound has been shown to engage the peroxisome proliferator-activated receptor alpha (PPARα) and adiponectin receptor 2 (AdipoR2) pathways, creating a synergistic effect on metabolic regulation.[3]

AMPK Signaling Pathway

This compound treatment leads to a dose-dependent increase in the phosphorylation of AMPK, a key indicator of its activation.[2][5] Activated AMPK then phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[2] This inactivation leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), promoting the oxidation of fatty acids.[1] Furthermore, activated AMPK downregulates the expression of key lipogenic genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP1c) and Fatty Acid Synthase (FAS).[2][5] The AMPK-dependent nature of these effects has been confirmed by their reversal upon co-treatment with the AMPK inhibitor, Compound C.[2]

PPARα/RXRα and AdipoR2 Signaling

In addition to its direct effects on AMPK, this compound has been shown to promote the formation of a heterodimer between PPARα and Retinoid X Receptor Alpha (RXRα).[3] This complex then enhances the expression of AdipoR2, which further activates both AMPKα and PPARα pathways, creating a positive feedback loop that amplifies the metabolic benefits.[3]

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of this compound on key metabolic markers from in vitro and in vivo studies.

In Vitro Effects of this compound on Protein Phosphorylation and Gene Expression

| Cell Line | Treatment | Concentration (µmol/L) | p-AMPK/t-AMPK Ratio (Fold Change vs. Control) | p-ACC/t-ACC Ratio (Fold Change vs. Control) | SREBP1c mRNA Level (Fold Change vs. Control) | FAS mRNA Level (Fold Change vs. Control) | Reference |

| HepG2 | This compound | 0.1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2][5] |

| This compound | 1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2][5] | |

| This compound | 10 | Significant increase | Significant increase | Significant decrease | Significant decrease | [2][5] | |

| C2C12 | This compound | 0.1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2][5] |

| This compound | 1 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Dose-dependent decrease | [2][5] | |

| This compound | 10 | Significant increase | Significant increase | Significant decrease | Significant decrease | [2][5] |

In Vitro Effects of this compound on Cellular Metabolism

| Cell Line | Treatment | Concentration (µmol/L) | Intracellular Triglyceride Level (Fold Change vs. Control) | Intracellular Total Cholesterol Level (Fold Change vs. Control) | Glucose Consumption (Fold Change vs. Control) | Reference |

| HepG2 | This compound | 0.1, 1, 10 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | [2] |

| C2C12 | This compound | 0.1, 1, 10 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | [2] |

In Vivo Effects of this compound in a High-Fat Diet (HFD)-Induced Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Body Weight | HFD + this compound (10 mg/kg/day) | Significantly attenuated weight gain compared to HFD group | [3][6] |

| Hepatic Steatosis | HFD + this compound (10 mg/kg/day) | Significantly attenuated hepatic steatosis compared to HFD group | [3][6] |

| Hepatic Fatty Acid Oxidation | HFD + this compound (10 mg/kg/day) | Enhanced | [3] |

| Hepatic Lipid Synthesis | HFD + this compound (10 mg/kg/day) | Decreased | [3] |

Signaling Pathways and Experimental Workflows

This compound-Mediated AMPK Signaling Pathway

Caption: this compound activates AMPK, leading to metabolic regulation.

This compound's Interplay with PPARα/RXRα and AdipoR2

Caption: this compound's activation of the PPARα/RXRα and AdipoR2 pathways.

General Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro analysis of this compound's effects.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: HepG2 (human liver carcinoma) and C2C12 (mouse myoblast) cells are commonly used.[2]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded and grown to approximately 80% confluency. For experiments, cells are typically incubated with this compound (0.1, 1, or 10 µmol/L) in serum-free DMEM for specified durations (e.g., 8 hours for Western blot, 24 hours for gene expression and metabolite assays). For inhibitor studies, co-treatment with an AMPK inhibitor like Compound C is performed.[2]

Western Blotting for Protein Phosphorylation

-

Objective: To quantify the phosphorylation status of AMPK and ACC.

-

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies for phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize bands using an ECL detection system and quantify using densitometry software. Normalize phosphorylated protein levels to total protein levels.

-

Real-Time PCR (RT-PCR) for Gene Expression

-

Objective: To measure the mRNA levels of SREBP1c and FAS.

-

Procedure:

-

RNA Extraction: Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcription kit.

-

Quantitative PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers.

-

Analysis: Calculate the relative expression of target genes using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

Glucose Consumption Assay

-

Objective: To measure the effect of this compound on glucose uptake by cells.

-

Procedure:

-

Cell Treatment: Treat cells with this compound in a known concentration of glucose-containing medium.

-

Sample Collection: After the incubation period, collect the culture medium.

-

Glucose Measurement: Measure the glucose concentration in the collected medium using a glucose oxidase-based assay kit.

-

Calculation: Calculate glucose consumption by subtracting the final glucose concentration from the initial concentration. Normalize the results to cell number or total protein content.

-

In Vivo High-Fat Diet (HFD) Mouse Model

-

Animal Model: C57BL/6J mice are a common model for inducing obesity and MAFLD with a high-fat diet.[3]

-

Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 12-16 weeks) to induce the metabolic phenotype.

-

This compound Administration: this compound is typically administered daily via oral gavage at a specific dose (e.g., 10 mg/kg/day).[6]

-

Parameters Measured: Body weight, liver weight, hepatic lipid content (histology and biochemical assays), and markers of glucose and lipid metabolism in blood samples.

Conclusion and Future Directions

This compound has emerged as a promising multi-target agent for the regulation of metabolic homeostasis. Its ability to activate AMPK and interact with the PPARα/AdipoR2 signaling axis provides a strong rationale for its further investigation as a potential therapeutic for metabolic disorders. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its delivery and bioavailability, and further evaluating its efficacy and safety in more advanced preclinical models of metabolic disease. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) this compound Activates AMP-activated Protein Kinase and [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of Danthron and its glycosides

An In-depth Technical Guide on the Biological Activities of Danthron and its Glycosides

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (1,8-dihydroxyanthraquinone) and its naturally occurring glycosides are compounds of significant pharmacological interest, traditionally known for their laxative properties.[1][2] this compound glycosides function as prodrugs, requiring metabolic activation by gut microbiota to release the active aglycone, this compound.[3] Beyond its cathartic effects, this compound exhibits a broad spectrum of biological activities, including anti-cancer, anti-angiogenic, antioxidant, and metabolic regulatory functions.[4][5][6] In vitro and in vivo studies have demonstrated its ability to induce apoptosis in cancer cells through mitochondria-mediated pathways, inhibit tumor-associated angiogenesis, and modulate key metabolic signaling cascades such as the AMPK pathway.[4][7][8]

However, the therapeutic potential of this compound is shadowed by significant safety concerns, particularly its genotoxicity and carcinogenicity.[9][10] this compound is classified as "reasonably anticipated to be a human carcinogen" based on robust evidence from animal studies.[10][11] Its genotoxic effects are attributed to metabolic activation into reactive intermediates that generate oxidative stress and cause DNA damage.[9][12] This technical guide provides a comprehensive analysis of the multifaceted biological activities of this compound and its glycosides, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways to aid researchers in navigating its complex pharmacological profile.

Laxative and Purgative Activities

The most well-documented biological activity of this compound and its glycosides is their effect on the gastrointestinal tract. The glycosides, such as sennosides found in Senna plants, are large, hydrophilic molecules that pass through the upper gastrointestinal tract largely unabsorbed.[3][13] Their laxative effect is entirely dependent on their conversion to the active aglycone by the colonic microflora.[3]

Mechanism of Action: Upon reaching the colon, bacterial β-glucosidases hydrolyze the sugar moieties, releasing the active aglycone, this compound (or rhein anthrone from sennosides).[3][13] The aglycone then exerts its laxative effect through a dual mechanism:

-

Stimulation of Colonic Motility: It directly irritates the intestinal mucosa and stimulates the enteric nervous system, leading to increased peristalsis and accelerated colonic transit.[14][15]

-

Alteration of Fluid and Electrolyte Transport: It inhibits the absorption of water and electrolytes (primarily sodium) from the colon and promotes the secretion of water, chloride, and other electrolytes into the intestinal lumen.[13][14][15] This increases the water content of the feces, resulting in a softer stool and increased bulk, which further facilitates bowel movements.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. In vitro genotoxicity of this compound and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. What is the mechanism of Dantron? [synapse.patsnap.com]

- 15. What is Dantron used for? [synapse.patsnap.com]

Danthron's Apoptotic Symphony: A Technical Guide to Signaling Pathways and Methodologies

For Immediate Release

This technical guide provides an in-depth exploration of the molecular signaling pathways activated by Danthron, an anthraquinone derivative, to induce apoptosis in cancer cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings, presenting a comprehensive overview of the core mechanisms, quantitative data, and detailed experimental protocols.

Abstract

This compound has emerged as a promising anti-cancer agent due to its ability to trigger programmed cell death in various cancer cell lines.[1] This guide elucidates the intricate signaling cascades initiated by this compound, focusing on the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events, including the modulation of the PI3K/Akt signaling axis, the activation of caspase cascades, and the pivotal role of the Bcl-2 family of proteins, are discussed in detail. Furthermore, this document provides a compilation of quantitative data on this compound's efficacy and detailed protocols for essential experimental techniques used to study its apoptotic effects.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through a multi-pronged approach, primarily engaging the intrinsic and extrinsic pathways, which converge on the activation of executioner caspases.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a cornerstone of this compound-induced apoptosis.[2] This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This compound treatment has been shown to increase the expression of pro-apoptotic Bcl-2 family proteins, such as Bax, while decreasing the levels of anti-apoptotic members like Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, favoring the formation of pores in the mitochondrial membrane.[2]

This disruption of mitochondrial integrity leads to the release of several key pro-apoptotic factors into the cytoplasm:

-

Cytochrome c: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[4]

-

Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G): These proteins translocate to the nucleus and participate in chromatin condensation and DNA fragmentation in a caspase-independent manner.[4]

The Extrinsic (Death Receptor) Pathway

Evidence also suggests that this compound can activate the extrinsic apoptotic pathway.[4] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas. This interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruit and activate pro-caspase-8.[3] Activated caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway by targeting the mitochondria.

PI3K/Akt Signaling Pathway

Recent studies have indicated that the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is modulated by this compound. While the precise mechanisms are still under investigation, it is suggested that this compound may inhibit the phosphorylation of Akt, thereby suppressing its pro-survival signals and making cancer cells more susceptible to apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[5][6][7] While direct, comprehensive studies on this compound's effect on the entire MAPK cascade in apoptosis are limited, the existing literature suggests a potential role. The activation of JNK and p38 is often associated with pro-apoptotic signals, whereas the ERK pathway is typically linked to cell survival.[5][6][7] It is plausible that this compound may differentially modulate these kinases to favor apoptosis.

Quantitative Data on this compound-Induced Apoptosis

The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on concentration and treatment duration. The following table summarizes key quantitative data from published studies.

| Cell Line | Compound | Concentration | Treatment Duration | Apoptotic Effect | Reference |

| SNU-1 (Human Gastric Cancer) | This compound | 75 µM | 48 hours | IC50 value; significant increase in Annexin V-positive cells | [1][4] |

| MDA-MB-231 (Human Breast Cancer) | This compound | 50 µM | 48 hours | Significant increase in the subG1 cell population | [8] |

| HT1080 (Human Fibrosarcoma) | This compound | 50 µM | 48 hours | Significant increase in the subG1 cell population | [8] |

| HUVEC (Human Umbilical Vein Endothelial Cells) | This compound | Up to 50 µM | 72 hours | IC50 > 50 µM | [8] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound-induced apoptosis, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. The following sections outline the standard protocols for investigating this compound-induced apoptosis.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate the selected cancer cell line (e.g., SNU-1, MDA-MB-231) in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that allows for logarithmic growth during the experiment.

-

Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathways, such as Bcl-2 family members and caspases.[9][10]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Harvesting: Following this compound treatment, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase Activity Assay

This assay quantifies the activity of key apoptotic enzymes, such as caspase-3, -8, and -9.

-

Cell Lysis: Lyse the this compound-treated and control cells.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific to the caspase of interest (e.g., DEVD for caspase-3).

-

Incubation: Incubate the mixture to allow the active caspase to cleave the substrate.

-

Measurement: Measure the fluorescence or absorbance using a plate reader. The signal intensity is proportional to the caspase activity.

Conclusion

This compound induces apoptosis in cancer cells through the coordinated activation of the intrinsic and extrinsic signaling pathways. Its ability to modulate the Bcl-2 protein family, trigger caspase cascades, and potentially influence the PI3K/Akt and MAPK pathways underscores its potential as a multi-targeted anti-cancer agent. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the therapeutic promise of this compound and to develop novel strategies for cancer treatment. Further exploration into the precise interplay between this compound and the MAPK signaling components will provide a more complete picture of its apoptotic mechanism.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Activation of ERK1/2 and p38 kinases by polycyclic aromatic hydrocarbons in rat liver epithelial cells is associated with induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles of JNK, p38 and ERK mitogen-activated protein kinases in the growth inhibition and apoptosis induced by cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the anti-angiogenic properties of Danthron

An In-Depth Technical Guide to the Anti-Angiogenic Properties of Danthron

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in embryonic development, wound healing, and female reproductive cycles.[1][2] However, its pathological activation is a hallmark of several diseases, most notably cancer, where it provides tumors with the necessary nutrients and oxygen to support their growth and metastasis.[2][3] Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy.[2] Natural compounds, sourced from diverse origins like plants and microorganisms, represent a rich reservoir of potential anti-angiogenic agents.[2]

This compound (1,8-dihydroxyanthraquinone), an anthraquinone isolated from the fermentation broth of the marine fungus Chromolaenicola sp., has emerged as a novel and potent inhibitor of angiogenesis.[1][4][5] This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its mechanisms of action for researchers, scientists, and drug development professionals.

Quantitative Data on Anti-Angiogenic and Cytotoxic Effects

This compound has been shown to inhibit the growth and proliferation of both endothelial and tumor cells. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment using an MTT assay, demonstrate its cytotoxic effects across different cell lines.[2][6]

| Table 1: Cytotoxicity of this compound in Various Cell Lines | |

| Cell Line | IC50 Value (72h, MTT Assay) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | ~50 µM[2] |

| MDA-MB-231 (Human Breast Carcinoma) | ~50 µM[2] |

| HT1080 (Human Fibrosarcoma) | ~50 µM[2] |

Furthermore, this compound inhibits the formation of capillary-like structures by HUVECs on Matrigel in a dose-dependent manner, a key indicator of its anti-angiogenic potential.[7]

Mechanisms of Action and Signaling Pathways

This compound exerts its anti-angiogenic effects through a multi-faceted approach, primarily by inhibiting key functions of activated endothelial cells.[1][4] Its mechanism also involves significant antioxidant activity.[1][5]

The core anti-angiogenic activities of this compound involve the disruption of several critical steps in the angiogenic cascade.[4][5] This includes the inhibition of endothelial cell proliferation, their ability to migrate and invade the extracellular matrix, and their capacity to form tubular networks.[1]

Anthraquinones are known to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a primary regulator of angiogenesis.[8][9] Although direct studies on this compound's effect on VEGFR-2 are pending, it is hypothesized that its mechanism involves the disruption of this critical pathway. VEGF binding to its receptor, VEGFR-2, on endothelial cells triggers a phosphorylation cascade that activates downstream pathways like ERK and Akt, promoting cell proliferation, migration, and survival.[10][11]

In addition to its direct effects on endothelial cells, this compound possesses antioxidant properties.[1] It has been shown to reduce the intracellular production of reactive oxygen species (ROS) and increase the amount of intracellular sulfhydryl groups in both endothelial and tumor cells.[1][4][5] This reduction in oxidative stress can contribute to an anti-angiogenic environment.

Experimental Protocols

The anti-angiogenic properties of this compound have been validated through several key in vivo and in vitro assays.

In Vivo Angiogenesis Assay

-

Chick Chorioallantoic Membrane (CAM) Assay:

-

Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is made in the shell to expose the CAM.

-

Treatment: A sterile filter disc or silicone ring is placed on the CAM. This compound, dissolved in a vehicle like DMSO and then diluted, is applied directly to the disc at various concentrations. The vehicle alone serves as a negative control.

-

Incubation: The window is sealed, and the eggs are incubated for an additional 48-72 hours.

-

Analysis: The CAM is excised and photographed under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the number and length of blood vessels in the treated area compared to the control. A reduction in vessel density indicates anti-angiogenic activity.[4][5]

-

In Vitro Angiogenesis Assays

-

Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures.[12][13]

-

Plate Coating: A 96-well or 24-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C for 30-60 minutes.[12][14]

-

Cell Seeding: HUVECs are harvested, resuspended in media containing various concentrations of this compound (or a vehicle control), and seeded onto the solidified Matrigel.[12][15]

-

Incubation: Cells are incubated at 37°C for 4-18 hours to allow for the formation of tubular networks.[7][12]

-

Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The degree of angiogenesis is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using imaging software.[16]

-

-

Cell Growth and Proliferation Assays:

-

MTT Assay: Measures cell viability based on mitochondrial activity.

-

Cells (HUVEC, MDA-MB-231, HT1080) are seeded in 96-well plates and allowed to attach.

-

The medium is replaced with fresh medium containing various concentrations of this compound and incubated for 72 hours.[6]

-

MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to form formazan crystals.

-

The crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read using a microplate reader to determine cell survival relative to a control.[6]

-

-

EdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

Cells are treated with this compound for a specified period (e.g., 48 hours).[6]

-

5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the culture for several hours.

-

Cells are then fixed, permeabilized, and the incorporated EdU is detected via a click chemistry reaction with a fluorescent azide.

-

The percentage of EdU-positive (proliferating) cells is quantified using flow cytometry or fluorescence microscopy.[6]

-

-

-

Cell Migration Assay (Wound-Healing Assay):

-

Monolayer Culture: Endothelial or tumor cells are grown to full confluence in a culture plate.

-

Wound Creation: A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing this compound or a vehicle control is added.

-

Image Acquisition: The wound area is photographed at time zero and at subsequent time points (e.g., 4 and 8 hours).[1]

-

Analysis: The rate of wound closure is measured by quantifying the change in the wound area over time. An inhibition of cell migration is observed as a delay in wound closure compared to the control.[1]

-

Conclusion and Future Directions

This compound is a potent natural compound with significant anti-angiogenic properties.[4][5] It effectively inhibits endothelial cell proliferation, migration, and tube formation, key processes in the formation of new blood vessels.[1] Its mechanism of action appears to be multi-targeted, involving direct effects on endothelial cell function and antioxidant activity.[1] While it is hypothesized to disrupt the crucial VEGF signaling pathway, further molecular studies are required to elucidate the precise targets, such as VEGFR-2 phosphorylation and downstream signaling cascades. The comprehensive data and protocols presented here establish this compound as a promising candidate for further investigation in the development of novel anti-angiogenic therapies for cancer and other angiogenesis-dependent diseases.[1][4]

References

- 1. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract | Springer Nature Experiments [experiments.springernature.com]

- 13. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Danthron as a Protein Kinase CK2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell proliferation, survival, and apoptosis. Its dysregulation is frequently implicated in various cancers, making it a compelling target for therapeutic intervention. Danthron (1,8-dihydroxyanthraquinone), a naturally occurring anthraquinone derivative, has emerged as a potent inhibitor of protein kinase CK2. This technical guide provides an in-depth overview of this compound's activity as a CK2 inhibitor, detailing its mechanism of action, downstream cellular effects, and relevant experimental protocols. Quantitative data from inhibitory assays are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Protein Kinase CK2

Protein kinase CK2 is a ubiquitous and highly conserved enzyme that plays a pivotal role in cellular homeostasis.[1] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] CK2 phosphorylates a wide array of substrates, thereby modulating numerous signaling pathways crucial for cell growth and survival.[3] Elevated CK2 activity is a hallmark of many cancers, where it contributes to the malignant phenotype by promoting proliferation and suppressing apoptosis.[1][4] Consequently, the development of selective CK2 inhibitors is a promising strategy in oncology.[1]

This compound: A Natural Inhibitor of CK2

This compound is an anthraquinone derivative found in various medicinal plants.[5] It has been identified as a potent inhibitor of protein kinase CK2, contributing to its observed anti-cancer properties.[6] The inhibitory activity of this compound against CK2 leads to a cascade of downstream effects, most notably the induction of apoptosis in cancer cells.[6][7]

Quantitative Inhibitory Data

The inhibitory potency of this compound and related anthraquinones against protein kinase CK2 has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50).

| Compound | Target | Source | IC50 (µM) |

| This compound | Protein Kinase CK2 | Recombinant human CK2 | 0.4[6] |

| This compound | Protein Kinase CK2 | Not Specified | 0.3[6] |

| Emodin | Protein Kinase CK2 | Not Specified | 0.9[6] |

| Aloe-emodin | Protein Kinase CK2 | Not Specified | 3.3[6] |

| Rhein | Protein Kinase CK2 | Not Specified | >100[6] |

| Chrysophanol | Protein Kinase CK2 | Not Specified | >100[6] |

| Physcion | Protein Kinase CK2 | Not Specified | >100[6] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of protein kinase CK2. This inhibition disrupts the phosphorylation of downstream CK2 substrates, leading to the induction of apoptosis.

CK2 Signaling and its Inhibition by this compound

CK2 is a key node in multiple pro-survival signaling pathways. It phosphorylates and regulates a multitude of proteins involved in cell cycle progression and apoptosis suppression. This compound, by inhibiting CK2, effectively blocks these survival signals.

This compound-Induced Apoptosis Pathway

The inhibition of CK2 by this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.[6] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound as a CK2 inhibitor.

Protein Kinase CK2 Inhibition Assay (In Vitro)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on recombinant human protein kinase CK2.[6]

Materials:

-

Recombinant human protein kinase CK2

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the CK2-specific peptide substrate (final concentration ~0.2 mg/mL), and [γ-³²P]ATP (final concentration ~100 µM).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding recombinant CK2 enzyme (final concentration ~5-10 ng/µL).[6]

-

Incubate the reaction mixture at 30°C for 10-20 minutes.[6]

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[6]

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[6]

-

Rinse the paper with acetone and let it air dry.[6]

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., SNU-1 human gastric cancer cells)[7]

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-